molecular formula C9H14 B14656022 1-(But-3-en-1-yl)cyclopent-1-ene CAS No. 53544-44-8

1-(But-3-en-1-yl)cyclopent-1-ene

Cat. No.: B14656022
CAS No.: 53544-44-8
M. Wt: 122.21 g/mol
InChI Key: HKDBGNOYEANQSP-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)cyclopent-1-ene is an organic compound with the molecular formula C9H14 It is a cycloalkene, which means it contains a cyclic structure with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-en-1-yl)cyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the cyclopentadiene acts as a nucleophile, attacking the electrophilic carbon of the but-3-en-1-yl halide.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclopentadiene derivatives. This process can be carried out using various catalysts, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-1-yl)cyclopent-1-ene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated cyclopentane derivatives. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups replace hydrogen atoms on the cyclopentene ring. Halogenation using bromine (Br2) or chlorine (Cl2) is a typical example.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: H2 with Pd or Pt catalyst

    Substitution: Br2, Cl2

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated cyclopentane derivatives

    Substitution: Halogenated cyclopentene derivatives

Scientific Research Applications

1-(But-3-en-1-yl)cyclopent-1-ene has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)cyclopent-1-ene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The double bond in the cyclopentene ring allows for various chemical transformations, which can lead to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A related compound with a similar cyclic structure but without the but-3-en-1-yl group.

    Cyclopentene: Similar to 1-(But-3-en-1-yl)cyclopent-1-ene but lacks the but-3-en-1-yl substituent.

    Cyclohexene: A six-membered ring analog with similar reactivity.

Uniqueness

This compound is unique due to the presence of the but-3-en-1-yl group, which imparts distinct chemical properties and reactivity. This substituent allows for additional functionalization and the formation of more complex molecules, making it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

53544-44-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-but-3-enylcyclopentene

InChI

InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h2,7H,1,3-6,8H2

InChI Key

HKDBGNOYEANQSP-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CCCC1

Origin of Product

United States

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